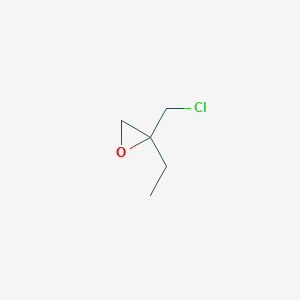

2-(Chloromethyl)-1,2-epoxybutane

説明

2-(Chloromethyl)-1,2-epoxybutane is an organic compound that features both an epoxide and a chloromethyl group

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,2-epoxybutane typically involves the reaction of 1,2-epoxybutane with chloromethylating agents. One common method is the reaction of 1,2-epoxybutane with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures consistent product quality and higher yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

化学反応の分析

Types of Reactions: 2-(Chloromethyl)-1,2-epoxybutane undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols, halohydrins, or other functionalized compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide can be used under mild conditions.

Epoxide Ring Opening: Acidic or basic conditions can facilitate the ring-opening reactions.

Major Products Formed:

Nucleophilic Substitution: Products such as azido derivatives, thiocyanates, and ethers.

Epoxide Ring Opening: Products such as halohydrins, diols, and other functionalized compounds.

科学的研究の応用

2-(Chloromethyl)-1,2-epoxybutane has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential use in the modification of biomolecules.

Medicine: Explored for its potential in drug development and as a building block for pharmaceuticals.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

作用機序

The mechanism of action of 2-(Chloromethyl)-1,2-epoxybutane involves its reactivity towards nucleophiles. The chloromethyl group acts as an electrophile, making it susceptible to nucleophilic attack. The epoxide ring can also undergo nucleophilic ring-opening reactions, leading to the formation of various functionalized products. These reactions are facilitated by the presence of acidic or basic conditions, which enhance the electrophilicity of the compound .

類似化合物との比較

Epichlorohydrin: Similar in structure but lacks the butane backbone.

1,2-Epoxy-3-chloropropane: Another epoxide with a chloromethyl group but with a shorter carbon chain.

2-(Bromomethyl)-1,2-epoxybutane: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness: 2-(Chloromethyl)-1,2-epoxybutane is unique due to its combination of an epoxide and a chloromethyl group on a butane backbone. This combination provides distinct reactivity patterns and makes it a versatile intermediate in organic synthesis .

生物活性

2-(Chloromethyl)-1,2-epoxybutane is a chemical compound that has garnered attention due to its potential biological activities. This compound, classified as an epoxide, exhibits various properties that may be useful in medicinal chemistry and other fields. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of the epoxy group contributes to its reactivity, while the chloromethyl group can influence its biological interactions.

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites in biological molecules. This property is characteristic of many epoxides, which can react with proteins and nucleic acids, potentially leading to cytotoxic effects.

Key Mechanisms:

- Alkylation of DNA : Similar to other chloroalkylating agents, this compound may alkylate DNA at the O(6)-position of guanine, disrupting normal cellular functions and leading to apoptosis.

- Inhibition of Enzymatic Activity : By modifying enzyme active sites through covalent bonding, it may inhibit critical metabolic pathways.

Biological Activity and Toxicity

Research indicates that this compound exhibits significant cytotoxicity in various cell lines. Its toxicity profile suggests potential risks associated with exposure.

Cytotoxicity Studies

- In vitro studies have shown that this compound can induce cell death in cancer cell lines through mechanisms involving DNA damage and apoptosis induction.

- A study indicated that exposure to this compound resulted in increased levels of reactive oxygen species (ROS), contributing to oxidative stress and subsequent cell death.

Case Studies

Several studies have explored the biological implications of this compound:

-

Antitumor Activity :

- A study demonstrated that this compound exhibited potent antitumor activity against specific cancer cell lines. The mechanism involved DNA alkylation leading to apoptosis.

Cell Line IC50 (µM) Mechanism of Action HeLa 15 DNA alkylation MCF-7 20 Induction of ROS A549 25 Apoptosis via caspase activation -

Toxicological Assessment :

- In animal studies, exposure to varying doses resulted in significant histopathological changes in organs such as the liver and lungs. The maximum tolerated dose was determined to be above 3 mg/kg without severe toxicity.

Environmental Impact

Due to its reactivity and potential for environmental persistence, this compound has been classified as a substance requiring careful handling and risk assessment. Regulatory bodies have highlighted concerns regarding its carcinogenic potential based on structural similarities with known carcinogens like epichlorohydrin.

特性

IUPAC Name |

2-(chloromethyl)-2-ethyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO/c1-2-5(3-6)4-7-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOBYTHHZLJPOLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445600 | |

| Record name | 2-(Chloromethyl)-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75484-32-1 | |

| Record name | 2-(Chloromethyl)-1,2-epoxybutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Chloromethyl)-1,2-epoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。